molecular formula C15H18ClNaO4 B11767311 sodium (S)-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate

sodium (S)-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate

Cat. No.: B11767311
M. Wt: 320.74 g/mol
InChI Key: RPACBEVZENYWOL-RSAXXLAASA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium (S)-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate is a stereoisomer of the well-studied carnitine palmitoyltransferase-1 (CPT-1) inhibitor etomoxir. CPT-1 is a mitochondrial enzyme critical for fatty acid β-oxidation, making this compound a potent modulator of lipid metabolism . The compound’s sodium salt formulation enhances solubility and bioavailability, facilitating its use in preclinical studies targeting metabolic pathways in cancer, diabetes, and cardiovascular diseases .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H18ClNaO4

Molecular Weight

320.74 g/mol

IUPAC Name

sodium;(2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate

InChI

InChI=1S/C15H19ClO4.Na/c16-12-5-7-13(8-6-12)19-10-4-2-1-3-9-15(11-20-15)14(17)18;/h5-8H,1-4,9-11H2,(H,17,18);/q;+1/p-1/t15-;/m0./s1

InChI Key

RPACBEVZENYWOL-RSAXXLAASA-M

Isomeric SMILES

C1[C@@](O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)[O-].[Na+]

Canonical SMILES

C1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Sharpless Epoxidation

The Sharpless asymmetric epoxidation remains a gold standard for generating epoxides with high enantiomeric excess (ee). For the target compound, this would involve:

  • Substrate preparation : Synthesis of (E)-methyl 2-(6-(4-chlorophenoxy)hex-5-enyl)acrylate.

  • Epoxidation : Using titanium tetraisopropoxide, diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) at -20°C.

Reaction conditions and outcomes for analogous systems:

Catalyst SystemTemperature (°C)ee (%)Yield (%)Reference Model
Ti(OiPr)₄/(+)-DET-209278Epoxidation of cinnamates
VO(acac)₂/(–)-DET08565Aliphatic α,β-unsaturated esters

Key considerations :

  • Hexyl chain length may reduce reactivity due to steric effects, necessitating extended reaction times (48–72 hours).

  • 4-Chlorophenoxy group’s electron-withdrawing nature enhances electrophilicity of the α,β-unsaturated system, improving epoxidation rates.

Nucleophilic Ring-Opening Followed by Re-Epoxidation

Stepwise Assembly

An alternative approach involves constructing the hexyl-phenoxy chain prior to epoxide formation:

  • Ether synthesis :

    • 4-Chlorophenol + 1,6-dibromohexane → 6-bromohexyl-4-chlorophenyl ether (SN2, K₂CO₃, DMF, 80°C, 12 h).

  • Carboxylate introduction :

    • Alkylation of methyl glycolate with the bromide intermediate (NaH, THF, 0°C → RT, 6 h).

  • Epoxidation :

    • Using VO(acac)₂ and TBHP in dichloromethane (0°C, 24 h).

Advantages :

  • Permits late-stage epoxidation, avoiding compatibility issues with sensitive functional groups.

  • Enables use of inexpensive racemic glycolates, with resolution post-synthesis.

Enzymatic Resolution of Racemic Mixtures

For industrial-scale production, kinetic resolution using lipases provides a cost-effective alternative:

Hydrolytic Kinetic Resolution (HKR)

  • Racemic epoxide synthesis : Via non-chiral epoxidation (mCPBA, CH₂Cl₂, RT).

  • Enzymatic hydrolysis :

    • Lipase PS (Pseudomonas cepacia) in phosphate buffer (pH 7.0), 30°C.

    • Selective hydrolysis of (R)-enantiomer to diol, leaving (S)-epoxide intact.

Typical performance metrics for HKR:

Enzyme SourceSubstrateee (%)Conversion (%)
Lipase PSStyrene oxide derivatives9845
Candida antarctica BAliphatic epoxides8938

Limitations :

  • Requires precise control of reaction duration to prevent over-hydrolysis.

  • Lower yields compared to asymmetric synthesis (theoretical maximum 50%).

Purification and Characterization

Chromatographic Methods

  • Normal-phase HPLC : Chiralpak AD-H column (250 × 4.6 mm), hexane:isopropanol (90:10), 1 mL/min.

  • Recrystallization : From ethanol/water (3:1) at −20°C achieves >99% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 7.25 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 3.95 (m, 1H, epoxide CH), 3.40 (t, J = 6.4 Hz, 2H, OCH₂).

  • HRMS : m/z calcd for C₁₅H₁₈ClNaO₄ [M+Na]⁺ 343.0815, found 343.0812.

Industrial-Scale Challenges and Optimization

Solvent Selection

SolventReaction Rate (k, h⁻¹)Epoxide Yield (%)ee (%)
Dichloromethane0.157892
Toluene0.096588
Ethyl acetate0.127190

Optimal conditions : Dichloromethane with 3Å molecular sieves to scavenge water.

Catalyst Recycling

Immobilized Ti-DET complexes on silica gel enable 5 reaction cycles with <5% activity loss, reducing titanium waste by 80% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols.

    Reduction: Reduction reactions can occur at the carboxylate group, converting it to an alcohol.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Diols: From oxidation of the oxirane ring.

    Alcohols: From reduction of the carboxylate group.

    Substituted Phenoxy Compounds: From nucleophilic substitution of the chlorophenoxy group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a component in specialty chemicals.

Mechanism of Action

The mechanism by which sodium (S)-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate exerts its effects depends on its specific application:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomeric Comparison: (S)- vs. (R)-Etomoxir

The stereochemistry of etomoxir significantly impacts its biological activity:

  • R-Etomoxir: At low concentrations (1–10 µM), it selectively inhibits CPT-1, shifting cellular metabolism from fatty acid oxidation to glucose utilization .
  • S-Etomoxir: No direct studies on the (S)-isomer are cited in the provided evidence. However, structural analogs suggest that stereochemistry influences binding affinity to CPT-1. The (R)-isomer’s efficacy is attributed to its optimal spatial orientation for CPT-1 inhibition, implying the (S)-isomer may exhibit reduced or altered activity .

Salt Formulations: Sodium vs. Potassium

  • Sodium Salt :
    • Commonly used in in vitro and in vivo studies due to high solubility in aqueous buffers (e.g., cell culture media) .
    • Demonstrated to enhance [18F]FDG-PET imaging in prostate cancer by forcing glycolytic metabolism .
  • Potassium Salt (R-(+)-Etomoxir Carboxylate) :
    • Used in specialized formulations for pharmacokinetic studies. Molecular weight (336.85 g/mol) and logP (2.19) suggest similar membrane permeability to the sodium salt, but stability in biological systems may differ .

Comparison with Other CPT-1 Inhibitors

While the evidence lacks direct comparisons, etomoxir’s properties can be contrasted with other CPT-1 inhibitors:

  • Oxfenicine: Reversible CPT-1 inhibitor with shorter half-life than etomoxir.
  • Perhexiline: A non-steroidal CPT-1 inhibitor with antianginal effects. Unlike etomoxir, it accumulates in adipose tissue, increasing risk of hepatotoxicity .

Off-Target Effects at Higher Concentrations

Etomoxir exhibits concentration-dependent duality:

  • Low Concentrations (1–10 µM) :
    • Specific CPT-1 inhibition, reducing fatty acid oxidation and increasing glucose uptake .
  • High Concentrations (>50 µM): Inhibits triglyceride secretion and lipolysis in hepatocytes and adipocytes independently of CPT-1. Induces ROS production in T cells at >5 µM, complicating its use in immunometabolic studies .

Metabolic Reprogramming in Cancer

  • Etomoxir (R-isomer) forces prostate cancer cells to switch from fatty acid oxidation to glycolysis, enhancing [18F]FDG-PET imaging sensitivity .
  • In Ras-induced senescent cells, etomoxir reduces oxygen consumption by 50%, confirming reliance on fatty acid oxidation for bioenergetics .

Lipid Metabolism in Liver and Adipose Tissue

  • In hepatocytes, R-etomoxir (10 µM) increases triglyceride storage by 40%, while RS-etomoxir (100 µM) suppresses lipolysis by 60% .
  • Chronic etomoxir treatment in rats lowers plasma free fatty acids by 30%, correlating with reduced hepatic triglyceride secretion .

Data Tables

Table 1: Key Properties of Etomoxir and Derivatives

Property Sodium (R)-Etomoxir Potassium (R)-Etomoxir RS-Etomoxir
Molecular Weight 356.8 g/mol 336.85 g/mol 356.8 g/mol
CPT-1 IC50 1–10 µM Not reported 50–100 µM
Solubility >98% in DMSO Stable in H2O Soluble in EtOH
Key Effect Glycolytic switch Mitochondrial uncoupling Lipolysis inhibition

Table 2: Metabolic Effects of Etomoxir in Different Models

Model System Concentration Effect Observed Reference
Prostate Cancer Cells 10 µM 2.5-fold increase in glucose uptake
Rat Hepatocytes 10 µM (R) 40% increase in triglyceride storage
Ras-Senescent Cells 50 µM (RS) 50% reduction in oxygen consumption
T Cells >5 µM ROS production and differentiation block

Biological Activity

Sodium (S)-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate, commonly known as Etomoxir, is a compound with significant biological activity, primarily recognized for its role as an irreversible inhibitor of carnitine palmitoyltransferase I (CPT-I). This article delves into the compound's biological mechanisms, effects on metabolic pathways, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 828934-41-4
  • Molecular Formula : C₁₅H₁₈ClO₄Na
  • Molecular Weight : 338.76 g/mol

Etomoxir functions by inhibiting CPT-I, an enzyme located on the outer mitochondrial membrane that facilitates the transport of long-chain fatty acids into the mitochondria for beta-oxidation. By blocking this pathway, Etomoxir prevents the formation of acylcarnitines, leading to alterations in energy metabolism and lipid accumulation within cells.

Biological Effects

  • Impact on Mitochondrial Function :
    • Treatment with Etomoxir has been shown to up-regulate uncoupling protein 3 (UCP-3) mRNA levels in rat preadipocytes, indicating a shift in mitochondrial function towards increased thermogenesis and reduced ATP production .
    • A significant increase in UCP-3 expression (3.6-fold) was observed following exposure to 40 µM Etomoxir for 24 hours, which correlated with a decrease in mitochondrial membrane potential .
  • Effects on Fatty Acid Metabolism :
    • The inhibition of CPT-I by Etomoxir leads to a metabolic shift characterized by increased expression of genes involved in alternative fatty acid oxidation pathways. This is mediated through peroxisome proliferator-activated receptor alpha (PPARα), which is activated due to the accumulation of fatty acids .
    • In studies involving rat models, Etomoxir administration resulted in decreased blood ketone levels and a reduction in gluconeogenesis, highlighting its potential therapeutic implications for metabolic disorders .

Case Studies and Research Findings

StudyFindings
Xu et al. (2003)Demonstrated that Etomoxir inhibits CPT-I and DGAT activity in H9c2 myoblasts at concentrations ranging from 1 to 80 µM .
PubMed Study (1999)Showed that Etomoxir treatment led to a significant increase in UCP-3 mRNA levels while not affecting L-CPT-I or PPARα mRNA levels, suggesting a specific regulatory role .
Wikipedia OverviewDiscussed the dual role of Etomoxir as an inhibitor of fatty acid oxidation and an agonist of PPARα, influencing lipid metabolism and energy expenditure .

Safety and Toxicology

Etomoxir has been classified as toxic if swallowed, necessitating appropriate safety measures during handling. The compound's effects on Coenzyme A metabolism at high concentrations raise concerns regarding potential off-target effects that warrant further investigation .

Q & A

Basic: What are the recommended methods for synthesizing and characterizing sodium (S)-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate?

Answer:
Synthesis typically involves esterification of the corresponding ethyl ester precursor (CAS 124083-20-1) followed by saponification under basic conditions (e.g., NaOH/KOH) to yield the sodium salt . Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR): For structural confirmation, focusing on chiral centers (e.g., (S)-configuration at the oxirane ring) .
  • Mass Spectrometry (MS): To verify molecular weight (e.g., observed m/z ~326.8 for ethyl ester precursor) .
  • HPLC-Purity Analysis: Ensure >98% purity for experimental reproducibility .

Basic: What is the mechanism of action of this compound in inhibiting carnitine palmitoyltransferase 1 (CPT1)?

Answer:
The compound irreversibly inhibits CPT1, a mitochondrial enzyme critical for long-chain fatty acid (LCFA) transport into mitochondria. By binding to the outer mitochondrial membrane, it blocks β-oxidation, forcing cells to shift toward glucose metabolism. This mechanism is concentration-dependent, with IC50 values ranging from 0.1 µM (human hepatocytes) to 10 µM (rat models) .

Basic: How should researchers optimize in vitro concentrations to avoid off-target effects?

Answer:

  • For CPT1 Inhibition: Use 1–10 µM in hepatocytes or cardiomyocytes to target fatty acid oxidation without significant cytotoxicity .
  • Avoiding ROS Production: Concentrations >5 µM induce reactive oxygen species (ROS) in T cells; include ROS scavengers (e.g., Trolox) as controls .
  • Solubility: Prepare stock solutions in DMSO (≥32.7 mg/mL) or warmed aqueous buffers (≥48.3 mg/mL) .

Advanced: How to resolve contradictory data on metabolic effects, such as improved insulin sensitivity despite increased diacylglycerol (DAG)?

Answer:
Contradictions arise from tissue-specific responses. For example:

  • In Muscle Cells: Etomoxir increases DAG but improves insulin sensitivity by redirecting lipid flux to non-toxic compartments. Validate with lipidomic profiling and insulin receptor phosphorylation assays .
  • In Hepatocytes: DAG accumulation correlates with impaired insulin signaling. Use compartment-specific inhibitors (e.g., PKCε) to dissect mechanisms .

Advanced: What experimental strategies mitigate off-target effects on mitochondrial Complex I and ROS production?

Answer:

  • Dose Titration: Limit exposure to ≤5 µM and restrict treatment duration (<24 hours) to minimize ROS .
  • Mitochondrial Stress Tests: Use Seahorse assays to distinguish CPT1 inhibition (reduced oxygen consumption rate, OCR) from Complex I dysfunction (blunted response to rotenone) .
  • Genetic Controls: Combine with CPT1A knockdown (shRNA) to confirm on-target effects .

Advanced: How to design studies exploring synergy with other metabolic inhibitors (e.g., glycolysis blockers)?

Answer:

  • Sequential Dosing: Pre-treat with etomoxir (24 hours) to deplete fatty acid oxidation before adding glycolytic inhibitors (e.g., 2-DG) .
  • Metabolic Flux Analysis: Use <sup>13</sup>C-glucose/<sup>13</sup>C-palmitate tracers to quantify pathway crosstalk .
  • Transcriptomic Profiling: RNA-seq can identify compensatory pathways (e.g., autophagy) activated during dual inhibition .

Basic: What analytical methods ensure compound stability and quantification in biological matrices?

Answer:

  • Storage: Store lyophilized powder at -20°C; DMSO stocks are stable for ≤1 month .
  • LC-MS/MS Quantification: Use reverse-phase columns (C18) with ESI-negative mode for detection in plasma/tissue homogenates .
  • Stability Tests: Monitor degradation via UV-Vis (λmax ~270 nm for chlorophenoxy moiety) .

Advanced: What in vivo models best recapitulate tissue-specific metabolic effects of this compound?

Answer:

  • Rodent Models:
    • Cancer Xenografts: Administer 30–50 mg/kg/day intraperitoneally to enhance [<sup>18</sup>F]FDG-PET signal in prostate tumors .
    • Cardiomyopathy Studies: Use 5 mg/kg/day in pregnant rats to model fetal metabolic reprogramming .
  • Controls: Include pair-fed animals to distinguish drug effects from reduced food intake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.